8-[2-[(2-Chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
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Overview
Description
8-[2-[(2-Chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydrazinyl linkage, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-[(2-Chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione typically involves the condensation of 2-chlorobenzaldehyde with hydrazine derivatives, followed by cyclization with purine precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions in reactors, with careful control of temperature and pH to optimize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl linkage, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the hydrazinyl group, while reduction could produce dechlorinated derivatives.
Scientific Research Applications
8-[2-[(2-Chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-[2-[(2-Chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 8-[2-[(2-Chlorophenyl)methylidene]hydrazinyl]-8-oxooctanoic acid methyl ester
- 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone derivatives
Uniqueness
Compared to similar compounds, 8-[2-[(2-Chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione stands out due to its unique purine core and the presence of both chlorophenyl and hydrazinyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
8-[2-[(2-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2/c1-4-9-24-13-14(22(2)17(26)23(3)15(13)25)20-16(24)21-19-10-11-7-5-6-8-12(11)18/h4-8,10H,1,9H2,2-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOMHJLNOOIJFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3Cl)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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